N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine
Description
N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound with a unique structure that combines elements of naphthalene, piperidine, and pyridine
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone |
InChI |
InChI=1S/C22H27N3O/c1-24(21-11-4-5-14-23-21)18-12-15-25(16-13-18)22(26)20-10-6-8-17-7-2-3-9-19(17)20/h2-5,7,9,11,14,18,20H,6,8,10,12-13,15-16H2,1H3 |
InChI Key |
ZNPMOHFABNAAHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2CCCC3=CC=CC=C23)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to a Friedel-Crafts acylation reaction to introduce the carbonyl group, forming 1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl) chloride.
Piperidine Coupling: The acyl chloride is then reacted with piperidine under basic conditions to form the corresponding amide.
Pyridine Introduction: Finally, the amide is methylated and coupled with 2-aminopyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated pyridine derivatives.
Scientific Research Applications
N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-3-amine: Similar structure but with a different position of the pyridine nitrogen.
N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-4-amine: Another positional isomer with the pyridine nitrogen at the 4-position.
Uniqueness
The uniqueness of N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine lies in its specific structural arrangement, which confers distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and potential therapeutic applications.
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